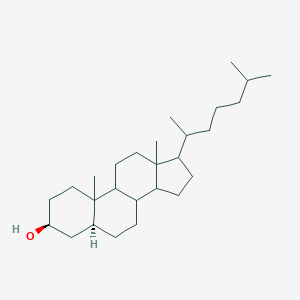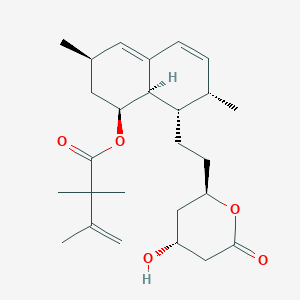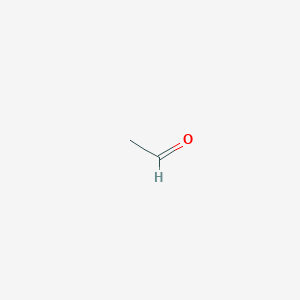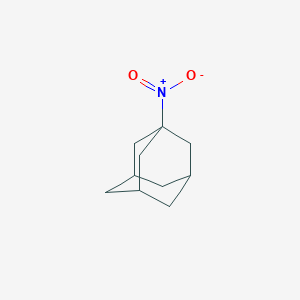
1-Nitroadamantane
Descripción general
Descripción
1-Nitroadamantane is an organic compound with the chemical formula C10H15NO2. It is a derivative of adamantane, where one hydrogen atom is replaced by a nitro group. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It appears as a colorless to light yellow solid with an oily or crystalline appearance .
Mecanismo De Acción
Target of Action
1-Nitroadamantane is a versatile compound with several targets. Studies have reported that it can inhibit the activity of certain enzymes, including monoamine oxidase and xanthine oxidase . These enzymes play crucial roles in various biological processes, such as neurotransmitter metabolism and purine catabolism, respectively.
Mode of Action
This compound interacts with its targets by serving as an inhibitor. It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The inhibition of monoamine oxidase and xanthine oxidase by this compound affects several biochemical pathways. For instance, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin. On the other hand, the inhibition of xanthine oxidase can reduce the production of uric acid, a byproduct of purine metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on its target enzymes. By inhibiting monoamine oxidase, it can potentially increase the levels of monoamine neurotransmitters in the brain, which may have implications for neurological conditions such as depression . Similarly, by inhibiting xanthine oxidase, it may help reduce uric acid levels, which could be beneficial in conditions like gout .
Análisis Bioquímico
Biochemical Properties
It is known that nitro derivatives of polycyclic aromatic hydrocarbons (PAHs), such as 1-Nitroadamantane, can be metabolized by human cytochrome P450 enzymes (CYPs)
Cellular Effects
Nitro-PAHs, the class of compounds to which this compound belongs, are known to have cytotoxic effects and have been linked to the development of respiratory diseases
Molecular Mechanism
It is known that nitro-PAHs can be metabolized by human CYPs, suggesting that this compound may exert its effects at the molecular level through interactions with these enzymes
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study reported the production of this compound by irradiating a solution of adamantane and NO2 with an argon-ion laser
Dosage Effects in Animal Models
It is known that nitro-PAHs can have toxic effects, suggesting that high doses of this compound may also have adverse effects
Metabolic Pathways
It is known that nitro-PAHs can be metabolized by human CYPs , suggesting that this compound may interact with these enzymes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitroadamantane can be synthesized through the nitroxylation of adamantane. This process involves the reaction of adamantane with nitric acid in the presence of acetic anhydride. The high electrophilicity and reduced acidity of the nitric acid-acetic anhydride system increase the stability of nitrates and significantly decrease the formation of alcohols .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of nitric acid and acetic anhydride under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as methylene chloride to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitroadamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrooxy derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and acetic anhydride are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Nitrooxy derivatives.
Reduction: Aminoadamantane.
Substitution: Halogenated or alkylated adamantane derivatives.
Aplicaciones Científicas De Investigación
1-Nitroadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other functionalized adamantane derivatives.
Comparación Con Compuestos Similares
1-Nitroadamantane is unique due to its cage-like structure and the presence of a nitro group. Similar compounds include:
Adamantane: The parent compound without the nitro group.
1-Aminoadamantane: The reduced form of this compound.
Tetranitroadamantane: A highly nitrated derivative of adamantane with multiple nitro groups.
Compared to these compounds, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
1-nitroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLSNLUVRQMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226650 | |
| Record name | 1-Nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7575-82-8 | |
| Record name | 1-Nitroadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-nitroadamantane?
A: Several methods exist for synthesizing this compound. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields this compound in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].
Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?
A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for this compound and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.
Q3: Are there alternative nitration agents beyond those conventionally used for this compound synthesis?
A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and this compound, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].
Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?
A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].
Q5: Can carbocation chemistry be utilized for the synthesis of this compound?
A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of this compound []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.
Q6: What happens to this compound at elevated temperatures?
A: While the specific details require further investigation, studies indicate that this compound undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
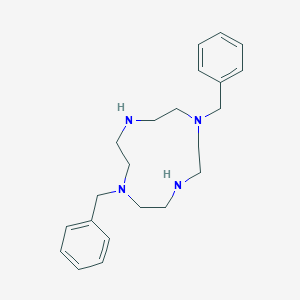
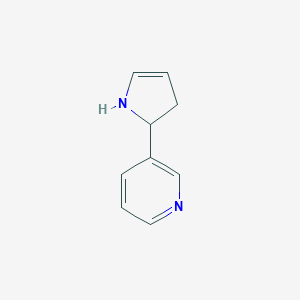
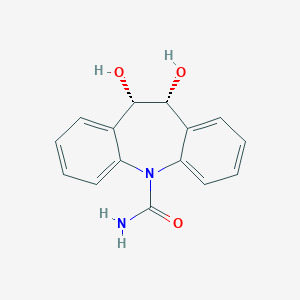
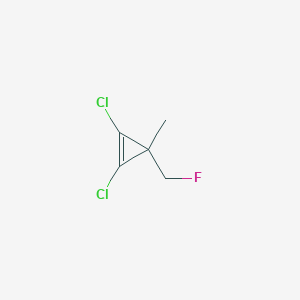
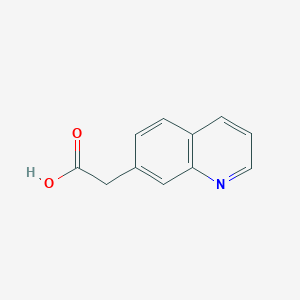
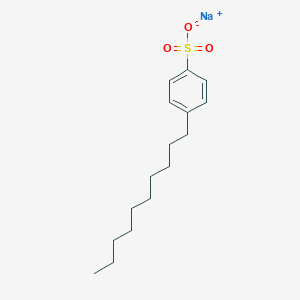
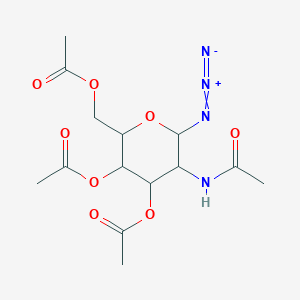

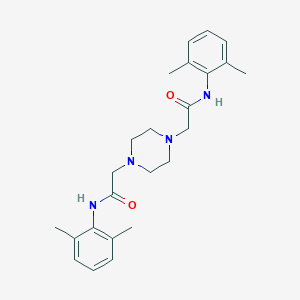
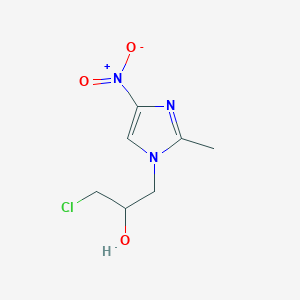
![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)
